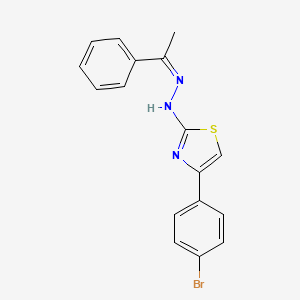

(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-N-[(Z)-1-phenylethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEUFRALAPBKDI-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiazole ring with hydrazine and phenyl groups, which may enhance its interaction with biological targets. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 1-phenyl-2-hydrazinylthiazole under acidic conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways relevant to microbial growth and cancer proliferation. For instance, its interaction with DNA topoisomerases may disrupt DNA replication in cancer cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in breast cancer cells through the intrinsic apoptotic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Derivatives

Structural Variations and Physicochemical Properties

The bromophenyl-thiazole scaffold is structurally analogous to several derivatives with substitutions at the 4-position of the thiazole ring or modifications to the hydrazinylidene group:

Key Observations :

- Dicyclopropylmethylene-hydrazinyl derivatives (e.g., 3c) exhibit lower melting points (139–140°C) than bulkier analogues, suggesting reduced crystallinity .

Antifungal Activity

- The bromophenyl derivative’s closest analogues, such as 2h and 2l (MIC₉₀ = 1.95 µg/mL against C. albicans), outperform ketoconazole (MIC₉₀ = 7.81 µg/mL) due to enhanced thiazole-hydrazone interactions with fungal enzymes .

- In contrast, nitrophenyl-furan-thiazole hybrids (MIC = 250 µg/mL against C. utilis) are less potent than fluconazole (MIC = 2 µg/mL), highlighting the importance of electron-withdrawing groups (e.g., bromo) over nitro substituents in antifungal activity .

Anticancer Activity

- Bromophenyl-thiazole derivatives are less studied in anticancer contexts, but structurally related compounds like 3a' (pentafluorophenyl-thiazole) show potent activity against MCF-7 cells (GI₅₀ = 1.7 µM) .

- The phenylethylidene-hydrazinyl moiety may synergize with bromophenyl’s hydrophobic character to enhance DNA intercalation or kinase inhibition, though specific data for the target compound are lacking .

Antioxidant Activity

- Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h) exhibits moderate antioxidant activity (%FRSA = 74.50 ± 0.37), suggesting that bromophenyl substitution could further modulate redox properties via steric or electronic effects .

Pharmacokinetic and Toxicity Profiles

- Thiazole derivatives with ≤10 rotatable bonds (e.g., target compound) are more likely to achieve favorable bioavailability than flexible analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.